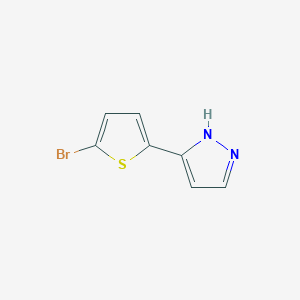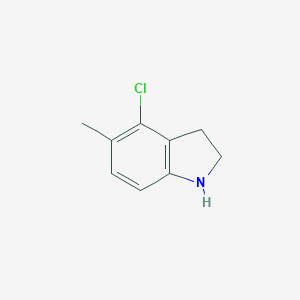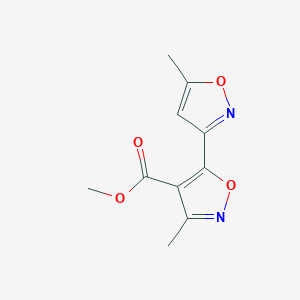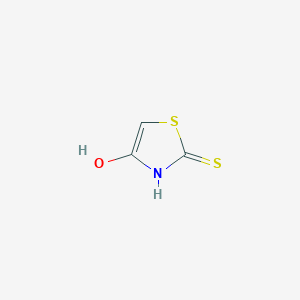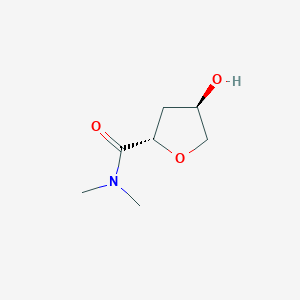
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide, also known as DMOX, is a chiral building block that has been widely used in the synthesis of various bioactive molecules. It is a white solid with a molecular formula of C6H12N2O3 and a molecular weight of 160.17 g/mol.
Mécanisme D'action
The mechanism of action of (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide is not fully understood, but it is believed to be related to its ability to form hydrogen bonds with other molecules. (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has been shown to interact with various enzymes and proteins, including proteases, kinases, and transporters. It has also been shown to inhibit the replication of certain viruses, such as HIV and HCV.
Biochemical and Physiological Effects:
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as HIV protease and HCV NS3 protease. It has also been shown to inhibit the replication of certain viruses, such as HIV and HCV. In addition, (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has been shown to have anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has several advantages for lab experiments. It is a chiral building block that can be easily synthesized and has high purity. It is also relatively stable and can be stored for long periods of time. However, (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has some limitations. It is relatively expensive compared to other chiral building blocks, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide in scientific research. One direction is the synthesis of new bioactive molecules using (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide as a chiral building block. Another direction is the development of new chiral ligands for asymmetric catalysis. Additionally, (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide could be used as a chiral auxiliary in the synthesis of complex natural products. Finally, further research is needed to fully understand the mechanism of action of (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide and its potential applications in medicine and other fields.
Méthodes De Synthèse
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of L-aspartic acid with dimethyl sulfate, followed by reduction with lithium aluminum hydride. Another method involves the reaction of L-aspartic acid with dimethyl carbonate, followed by reduction with sodium borohydride. Both methods yield high purity (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide with good chemical and optical purity.
Applications De Recherche Scientifique
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has been used as a chiral building block in the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents. It has also been used in the synthesis of chiral ligands for asymmetric catalysis. In addition, (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has been used as a chiral auxiliary in the synthesis of complex natural products.
Propriétés
Numéro CAS |
160637-25-2 |
|---|---|
Nom du produit |
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide |
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide |
InChI |
InChI=1S/C7H13NO3/c1-8(2)7(10)6-3-5(9)4-11-6/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clé InChI |
POUNVCIOKXLIDS-RITPCOANSA-N |
SMILES isomérique |
CN(C)C(=O)[C@@H]1C[C@H](CO1)O |
SMILES |
CN(C)C(=O)C1CC(CO1)O |
SMILES canonique |
CN(C)C(=O)C1CC(CO1)O |
Synonymes |
2-Furancarboxamide,tetrahydro-4-hydroxy-N,N-dimethyl-,(2S-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



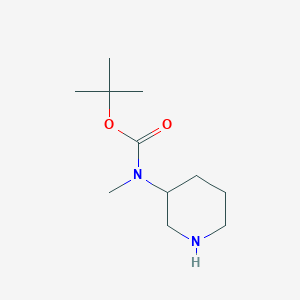

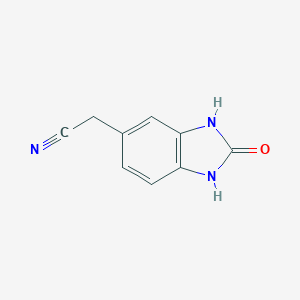

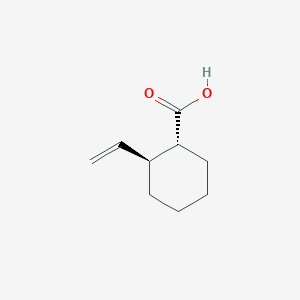
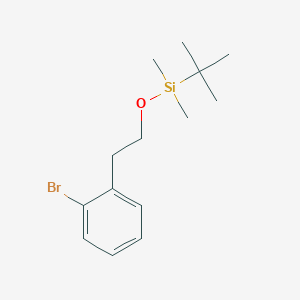
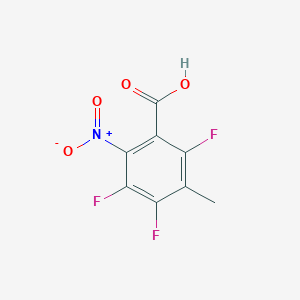


![1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione](/img/structure/B60774.png)
